molecular formula C18H18N4OS2 B5203000 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide CAS No. 332412-63-2

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide

Cat. No. B5203000
CAS RN: 332412-63-2
M. Wt: 370.5 g/mol
InChI Key: ASYSSEFWYRIUEE-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as AMPP and is known for its unique properties that make it an ideal candidate for various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of AMPP involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond results in a change in the conformation of the protein or enzyme, leading to a change in its activity. The fluorescent properties of AMPP also make it an ideal tool to study the structural changes that occur in proteins and enzymes upon binding.
Biochemical and Physiological Effects:
AMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, AMPP has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMPP in lab experiments is its high selectivity and sensitivity towards target proteins and enzymes. Additionally, the fluorescent properties of AMPP make it an ideal tool to study the structural changes that occur in proteins and enzymes upon binding. However, one of the limitations of using AMPP is its potential toxicity towards cells and tissues.

Future Directions

There are several future directions for the use of AMPP in scientific research. One potential area of research is the development of new drugs and therapies for various diseases based on the binding affinity of AMPP to target proteins and enzymes. Additionally, the use of AMPP in the study of protein-protein interactions and protein-ligand interactions is an area of research that has significant potential. Finally, the development of new techniques and methods for the synthesis and purification of AMPP is an area of research that could lead to the development of new and improved versions of this compound.
In conclusion, AMPP is a unique chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its high selectivity and sensitivity towards target proteins and enzymes make it an ideal tool for studying various biochemical and physiological processes. As research in this area continues to progress, it is likely that new and exciting applications for AMPP will be discovered.

Synthesis Methods

The synthesis of AMPP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and N-(diphenylmethyl)propanamide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

AMPP has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe to study the structure and function of proteins and enzymes. AMPP is also used as a tool to study the binding affinity of various ligands to proteins. Additionally, AMPP has been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-12(24-18-22-21-17(19)25-18)16(23)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H2,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYSSEFWYRIUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386287, DTXSID301157944
Record name AC1MEMXW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(diphenylmethyl)propanamide

CAS RN

332412-63-2, 5648-16-8
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332412-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1MEMXW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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